4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide
Overview
Description
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a tetrahydrofuran-2-carbonyl group and a carboximidamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide typically involves the following steps:
Formation of Tetrahydrofuran-2-carbonyl chloride: This intermediate can be synthesized by reacting tetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperazine: The piperazine ring is then acylated with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) to form the tetrahydrofuran-2-carbonyl substituted piperazine.
Conversion to Carboximidamide: The resulting piperazine derivative is then converted to the carboximidamide group through reaction with ammonium chloride (NH₄Cl) and a dehydrating agent like phosphorus oxychloride (POCl₃).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring but may have different substituents.
Dihydrofuran derivatives: These compounds contain the dihydrofuran ring and may have different functional groups.
Carboximidamide derivatives: These compounds have the carboximidamide group but may differ in their core structure.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran-2-carbonyl group and the piperazine ring, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
4-(oxolane-2-carbonyl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h8H,1-7H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLNYWGJVJQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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